Product packaging for (3-Methylphenoxy)acetyl chloride(Cat. No.:CAS No. 40926-72-5)

(3-Methylphenoxy)acetyl chloride

Cat. No.: B1313055
CAS No.: 40926-72-5
M. Wt: 184.62 g/mol
InChI Key: PROCECBQSRMMBV-UHFFFAOYSA-N
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Description

(3-Methylphenoxy)acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1313055 (3-Methylphenoxy)acetyl chloride CAS No. 40926-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROCECBQSRMMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437149
Record name (3-METHYLPHENOXY)ACETYL CHLORIDE
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URL https://comptox.epa.gov/dashboard/DTXSID90437149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40926-72-5
Record name (3-METHYLPHENOXY)ACETYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Significance of Acyl Chlorides As Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that have been instrumental in the advancement of organic synthesis. Their discovery and subsequent application marked a significant step forward in the ability of chemists to create complex molecules.

The first synthesis of an acyl chloride was achieved in 1852 by French chemist Charles Gerhardt, who prepared acetyl chloride by reacting potassium acetate (B1210297) with phosphoryl chloride. wikipedia.org This discovery opened the door to a new class of highly reactive reagents. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. wikipedia.orgchemguide.co.uk This substitution dramatically increases the reactivity of the carbonyl group, making acyl chlorides much more potent acylating agents than their parent carboxylic acids. fiveable.mesavemyexams.com

The significance of acyl chlorides lies in their versatility as synthetic intermediates. They are primarily used to introduce an acyl group (R-C=O) into a molecule. britannica.comwikipedia.org Their high reactivity allows them to readily react with a wide range of nucleophiles, such as alcohols, phenols, ammonia (B1221849), and amines, to form esters, amides, and other carboxylic acid derivatives. britannica.comchemistrystudent.com These reactions, often proceeding via a nucleophilic addition-elimination mechanism, are fundamental in the synthesis of pharmaceuticals, polymers, dyes, and agrochemicals. savemyexams.comchemistrystudent.com For instance, the well-known Schotten-Baumann reaction utilizes acyl chlorides to form esters and amides. wikipedia.org

Structural Features and Reactivity Principles of the Acyl Chloride Functional Group

The reactivity of acyl chlorides is a direct consequence of their electronic structure. The functional group consists of a carbonyl group (C=O) bonded to a chlorine atom. fiveable.me Both the oxygen and chlorine atoms are highly electronegative, leading to a significant polarization of the bonds. They pull electron density away from the central carbonyl carbon, rendering it highly electron-deficient and thus, an excellent electrophile. chemistrystudent.comlibretexts.org

This electrophilic carbon is highly susceptible to attack by nucleophiles. The general mechanism for the reaction of acyl chlorides with nucleophiles is a two-step process known as nucleophilic addition-elimination . savemyexams.comchemistrystudent.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. In this intermediate, the oxygen atom carries a negative charge. chemistrystudent.comlibretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond, and the chlorine atom is expelled as a chloride ion (Cl⁻), which is an excellent leaving group. libretexts.orgyoutube.com

General Reactivity of Acyl Chlorides:

ReactantProduct
WaterCarboxylic Acid libretexts.org
Alcohol/Phenol (B47542)Ester savemyexams.comlibretexts.org
Ammonia (B1221849)Primary Amide chemistrystudent.comlibretexts.org
Primary AmineSecondary Amide chemistrystudent.comlibretexts.org
Carboxylate SaltAcid Anhydride (B1165640) wikipedia.orglibretexts.org

Positioning of 3 Methylphenoxy Acetyl Chloride Within the Phenoxyacetyl Chloride Class in Advanced Chemical Research

Classical Conversion of Corresponding Carboxylic Acids to Acyl Chlorides

The preparation of acyl chlorides from carboxylic acids is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.org Acyl chlorides are highly reactive and serve as important intermediates for the synthesis of a wide range of other compounds. chemguide.co.uk The primary methods for this conversion involve the use of inorganic acid chlorides. libretexts.orgchemguide.co.uk

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. chemguide.co.ukchemguide.co.uk The reaction involves treating the carboxylic acid with thionyl chloride, which effectively replaces the hydroxyl group with a chlorine atom. jove.com A significant advantage of this method is that the by-products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. chemguide.co.uk This simplifies the purification process, as the gaseous by-products can be easily removed from the reaction mixture, leaving the desired acyl chloride, which can then be purified, typically by fractional distillation. libretexts.orgchemguide.co.uk

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

This method is efficient and applicable to a broad range of carboxylic acids. For instance, it is used in the synthesis of various acyl chlorides, and the reaction can be heated under reflux to ensure completion. orgsyn.org In some cases, a catalyst such as dimethylformamide (DMF) is used, which reacts with thionyl chloride to form a Vilsmeier reagent, the active chlorinating agent. wikipedia.orgrsc.org

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids into acyl chlorides. chemguide.co.ukkhanacademy.org PCl₅ is a solid that reacts vigorously with carboxylic acids, even in the cold, to produce the corresponding acyl chloride. youtube.com The reaction also yields phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as by-products. chemguide.co.ukjove.com

The general reaction is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

Due to the liquid nature of both the acyl chloride and the phosphorus oxychloride by-product, separation is typically achieved by fractional distillation. chemguide.co.uk The formation of the highly stable phosphorus-oxygen double bond in POCl₃ helps to drive the reaction forward. jove.com Despite its effectiveness, PCl₅ is a highly reactive and moisture-sensitive reagent that must be handled with care. youtube.comyoutube.com It is considered a strong chlorinating agent and may be the preferred choice for preparing thermally sensitive acyl chlorides due to its high reactivity, which can allow for milder reaction conditions. youtube.com

Phosphorus trichloride (B1173362) (PCl₃) can also be employed to synthesize acyl chlorides from carboxylic acids. chemguide.co.ukchemguide.co.uk The reaction with PCl₃ is generally less dramatic than that with PCl₅. chemguide.co.uk One molecule of phosphorus trichloride can react with three molecules of the carboxylic acid to produce three molecules of the acyl chloride and one molecule of phosphorous acid (H₃PO₃) as a by-product. chemguide.co.uk

The stoichiometric reaction is: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

Similar to reactions with PCl₅, the desired acyl chloride is separated from the non-volatile phosphorous acid by-product through fractional distillation. libretexts.org While effective, this method requires the use of excess PCl₃ and generates phosphorus-containing waste. youtube.comwikipedia.org

Besides the common phosphorus halides and thionyl chloride, other reagents can be used for the synthesis of acyl chlorides.

Oxalyl chloride ((COCl)₂) is a particularly useful reagent, known for being milder and more selective than thionyl chloride, although it is more expensive. wikipedia.org The reaction proceeds under gentle conditions and produces only gaseous by-products, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies work-up. researchgate.net The reaction is often catalyzed by dimethylformamide (DMF). wikipedia.org The catalyst first reacts with oxalyl chloride to form an active chlorinating agent, an imidoyl chloride derivative known as the Vilsmeier reagent. wikipedia.org This reagent then activates the carboxylic acid, leading to the formation of the acyl chloride. researchgate.net

Sulfuryl Chloride (SO₂Cl₂) and Phosgene (COCl₂) are also utilized, particularly in industrial settings. For example, propionyl chloride can be produced by the chlorination of propionic acid with phosgene. wikipedia.org Other reagents, such as cyanuric chloride, have also been explored as alternatives to avoid the formation of HCl or to work under more environmentally friendly conditions. researchgate.netsciencemadness.org

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion

ReagentFormulaBy-productsTypical ConditionsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂SO₂, HClOften heated under reflux; DMF can be used as a catalyst. orgsyn.orgrsc.orgGaseous by-products are easily removed. chemguide.co.ukReagent is corrosive and moisture-sensitive.
Phosphorus PentachloridePCl₅POCl₃, HClOften reacts in the cold; may require heating. youtube.comHighly reactive, good for thermally labile products. youtube.comSolid reagent, produces a liquid by-product (POCl₃) requiring separation. chemguide.co.uk
Phosphorus TrichloridePCl₃H₃PO₃Requires heating; stoichiometric ratio of 3:1 (acid:reagent). chemguide.co.ukLess vigorous reaction than PCl₅. chemguide.co.ukProduces a non-volatile acid by-product requiring distillation for separation. chemguide.co.uk
Oxalyl Chloride(COCl)₂CO, CO₂, HClMild conditions, often at room temperature with a DMF catalyst. researchgate.netresearchgate.netGaseous by-products, high selectivity, mild conditions. wikipedia.orgresearchgate.netMore expensive than other common reagents. wikipedia.org

Specific Synthetic Routes to Substituted Phenoxyacetyl Chlorides

The synthesis of specifically substituted phenoxyacetyl chlorides, such as this compound, follows the general principles of acyl chloride formation but starts from a specific precursor.

The most direct and common synthetic route to this compound is through the chemical modification of (3-Methylphenoxy)acetic acid. This precursor is a substituted phenoxyacetic acid, which can be synthesized by reacting the corresponding phenol (m-cresol) with a chloroacetic acid salt. chemicalbook.comjocpr.com

Once the (3-Methylphenoxy)acetic acid precursor is obtained, it is converted to the target acyl chloride, this compound, using one of the standard chlorinating agents described in section 2.1. chemguide.co.uklibretexts.org The choice of reagent (e.g., thionyl chloride, oxalyl chloride) depends on factors such as the desired purity, reaction scale, and thermal stability of the product. The reaction involves the direct replacement of the carboxylic acid's -OH group with a -Cl atom, yielding the final this compound product. jove.com This derivatization is a key step that transforms the relatively stable carboxylic acid into a highly reactive acyl chloride, making it a valuable intermediate for further organic synthesis.

Optimization of Reaction Conditions for Selective Chlorination

The synthesis of this compound from (3-Methylphenoxy)acetic acid is a selective chlorination reaction that targets the carboxylic acid's hydroxyl group, converting it into a highly reactive acyl chloride. This transformation is crucial for subsequent reactions, such as ester or amide formation. The optimization of reaction conditions is paramount to ensure high yield, purity, and minimal formation of byproducts. Key parameters that are typically optimized include the choice of chlorinating agent, catalyst, solvent, temperature, and reaction time.

The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.uklibretexts.orgsavemyexams.com The selection between them can influence the reaction's mildness and the nature of the byproducts. Thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification. chemguide.co.uk Oxalyl chloride is often considered a milder and more selective reagent, but it is also more expensive. researchgate.net

Catalysts are frequently employed to accelerate the conversion. A catalytic amount of N,N-dimethylformamide (DMF) is widely used, particularly with oxalyl chloride. researchgate.netresearchgate.net The catalyst reacts with the chlorinating agent to form a Vilsmeier-type intermediate (e.g., chloromethylene(dimethyl)ammonium ion), which is the active species that chlorinates the carboxylic acid. researchgate.net

Detailed research findings on the optimization of this specific transformation focus on manipulating these variables to achieve the desired outcome. The following factors are critical in the optimization process:

Chlorinating Agent and Stoichiometry : The molar ratio of the chlorinating agent to the carboxylic acid is a key parameter. An excess of the chlorinating agent (e.g., 1.2 to 2.0 equivalents) is often used to drive the reaction to completion. The excess unreacted reagent is typically removed post-reaction by distillation or under vacuum. researchgate.net

Catalyst Loading : When a catalyst like DMF is used, its concentration is optimized. Only a catalytic amount (e.g., a few drops) is generally required to facilitate the reaction. researchgate.net

Solvent Choice : The reaction is performed in an inert, anhydrous solvent to prevent hydrolysis of the highly reactive acyl chloride product. Dichloromethane (B109758) (DCM) is a common choice due to its inertness and ease of removal. researchgate.netrsc.org Other chlorinated solvents or inert aromatic hydrocarbons may also be used.

Temperature Control : The reaction temperature is carefully controlled to manage the reaction rate and prevent potential side reactions or degradation of the product. The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the chlorinating agent to control the initial exothermic release, followed by stirring at room temperature for several hours. rsc.org In some protocols, gentle heating (e.g., to 40-60 °C) may be applied to ensure the reaction goes to completion. researchgate.net

Reaction Time : The duration of the reaction is monitored to ensure the complete conversion of the starting material. This is often tracked using techniques like Thin Layer Chromatography (TLC), although care must be taken as the acyl chloride product can be hydrolyzed by the silica (B1680970) on the TLC plate. researchgate.net A typical reaction may run for several hours. researchgate.netrsc.org

The optimization of these conditions ensures a robust and efficient synthesis of this compound, providing a high-quality intermediate for further synthetic applications.

Table 1: Summary of Optimization Parameters for the Synthesis of this compound

This table outlines the key parameters and their typical considerations for optimizing the selective chlorination of (3-Methylphenoxy)acetic acid.

ParameterReagent/ConditionTypical Range/ChoicePurpose & Optimization Goal
Chlorinating Agent Thionyl Chloride (SOCl₂)1.2 - 2.0 eq.Efficient chlorination; gaseous byproducts simplify workup.
Oxalyl Chloride ((COCl)₂)1.2 - 1.5 eq.Milder conditions, high selectivity; often used with a catalyst.
Catalyst N,N-Dimethylformamide (DMF)Catalytic (e.g., 2-3 drops)Accelerates reaction via formation of a Vilsmeier intermediate.
Pyridine (B92270)Catalytic or as a baseCan be used to catalyze the reaction and neutralize HCl byproduct. researchgate.net
Solvent Dichloromethane (DCM)AnhydrousInert medium, prevents product hydrolysis, easy to remove.
ChloroformAnhydrousAlternative inert chlorinated solvent.
Temperature Initial Addition0 °CTo control initial exotherm and prevent side reactions.
ReactionRoom Temperature to 60 °CTo ensure complete conversion; higher temp may reduce time but risk degradation.
Reaction Time Monitoring1 - 24 hoursMonitored by TLC or other methods until starting material is consumed.

Nucleophilic Acyl Substitution Reactions

The hallmark reaction of this compound is nucleophilic acyl substitution. This class of reactions involves the replacement of the chlorine atom with a nucleophile. vaia.comlibretexts.org Acyl chlorides are the most reactive among carboxylic acid derivatives in these substitutions. pressbooks.publibretexts.org This high reactivity stems from the significant partial positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.comlibretexts.org

Common nucleophiles that react with acyl chlorides include water, alcohols, ammonia (B1221849), and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. chemistrystudent.comlibretexts.org The general transformation can be represented as the substitution of the chloro group by a nucleophilic group (Nu). libretexts.org

The reaction does not proceed via a direct one-step substitution (like an SN2 reaction) but rather through a two-stage process known as the nucleophilic addition-elimination mechanism. libretexts.orgchemistrystudent.comchemguide.co.uksavemyexams.comchemguide.co.uklibretexts.org This pathway involves the formation of a tetrahedral intermediate, which then collapses to yield the final product. pressbooks.pubyoutube.com

The initial and rate-determining step of the mechanism is the nucleophilic attack on the electrophilic carbonyl carbon of this compound. chemguide.co.ukchemguide.co.ukyoutube.com The lone pair of electrons from the nucleophile (e.g., the oxygen in an alcohol or the nitrogen in an amine) forms a new bond with the carbonyl carbon. libretexts.orgchemguide.co.uk This attack is facilitated by the significant partial positive charge on the carbon atom, a result of the inductive electron withdrawal by the highly electronegative oxygen and chlorine atoms. libretexts.org Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, resulting in an alkoxide ion. libretexts.orgchemistrystudent.com

The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. pressbooks.pubyoutube.com In this intermediate, the formerly sp2-hybridized carbonyl carbon becomes sp3-hybridized, with four single bonds. pressbooks.pubyoutube.com This intermediate is unstable and poised to react further. pressbooks.pub The stability of this intermediate, though fleeting, is a key feature of the addition-elimination pathway. Unlike aldehydes and ketones which would be protonated at this stage, the presence of a good leaving group on the tetrahedral intermediate of an acyl chloride dictates a different fate. libretexts.orgyoutube.com

The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. chemguide.co.ukyoutube.com This reformation provides the driving force for the expulsion of the weakest base, which in this case is the chloride ion (Cl⁻), an excellent leaving group. pressbooks.pubchemguide.co.ukyoutube.com The departure of the chloride ion is the "elimination" part of the mechanism. libretexts.org

In the final step, if the nucleophile was neutral (like water or an alcohol), it will now bear a positive charge. A proton is then transferred from the newly added group to a base. youtube.com This base can be the expelled chloride ion, another molecule of the nucleophile, or a non-nucleophilic base like pyridine, which is often added to the reaction mixture to neutralize the hydrogen chloride that is formed. chemguide.co.ukyoutube.com This deprotonation step regenerates a neutral product. youtube.com

The rate and selectivity of nucleophilic acyl substitution reactions involving this compound are influenced by the electronic and steric nature of substituents on both the acyl chloride and the nucleophile.

Electronic Effects: Electron-donating groups on the phenyl ring of this compound would decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups would enhance the partial positive charge on the carbonyl carbon, leading to an increased reaction rate. The methyl group at the meta position of the phenoxy group has a weak electron-donating effect through induction, which might slightly decrease the reactivity compared to an unsubstituted phenoxyacetyl chloride.

Steric Effects: Bulky substituents on the nucleophile or near the acyl chloride's reactive center can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance would decrease the reaction rate. For instance, the reaction with a sterically hindered alcohol like tert-butanol (B103910) would be significantly slower than with methanol (B129727).

The strength of the nucleophile also plays a crucial role. Stronger nucleophiles, such as primary amines, react more vigorously with acyl chlorides than weaker nucleophiles like water or alcohols. libretexts.org

NucleophileProduct TypeRelative Reactivity
Primary Amine (R-NH₂)N-Substituted AmideVery High
Ammonia (NH₃)Primary AmideHigh
Alcohol (R-OH)EsterModerate
Water (H₂O)Carboxylic AcidModerate

Detailed Mechanistic Pathway: Addition-Elimination Mechanism

Electrophilic Reactivity in Acylation Processes

While the primary reactivity of this compound is centered on nucleophilic substitution at the acyl carbon, the aromatic ring can, in principle, undergo electrophilic substitution. However, the acetyl chloride group is deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group.

The most relevant electrophilic reaction involving this compound is its use as an acylating agent in Friedel-Crafts acylation reactions. In this context, this compound itself acts as the electrophile precursor. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), a highly reactive acylium ion is generated.

This acylium ion is a potent electrophile that can then attack another aromatic ring, leading to the formation of a ketone. The (3-Methylphenoxy)acetyl group is thereby introduced onto the other aromatic substrate. The conditions for such reactions must be carefully controlled to avoid polymerization and other side reactions.

Friedel-Crafts Acylation: Mechanism and Scope with Aromatic Systems

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis for the formation of aryl ketones. sigmaaldrich.comtutorchase.com This reaction involves the introduction of an acyl group, in this case, the (3-methylphenoxy)acetyl group, onto an aromatic ring using an acyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comiitk.ac.in The resulting products, which are ketones, are key intermediates in the synthesis of various organic compounds. tutorchase.comlibretexts.org

The mechanism of the Friedel-Crafts acylation of an aromatic system with this compound proceeds through a well-established multi-step pathway. byjus.com

Mechanism Steps:

Complex Formation and Acylium Ion Generation: The reaction initiates with the interaction between the this compound and the Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond. sigmaaldrich.commasterorganicchemistry.com This is followed by the cleavage of the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion, which serves as the active electrophile, and the tetrachloroaluminate anion (AlCl₄⁻). sigmaaldrich.combyjus.comchemguide.co.uk

Electrophilic Attack: The highly reactive acylium ion attacks the electron-rich π-system of the aromatic ring. tutorchase.combyjus.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation and Aromaticity Restoration: In the final step, a weak base, typically the AlCl₄⁻ ion, abstracts a proton from the carbon atom bearing the newly added acyl group. tutorchase.comchemguide.co.uk This action restores the aromaticity of the ring, yielding the final aryl ketone product. The Lewis acid catalyst (AlCl₃) is regenerated in this process, along with the formation of hydrochloric acid (HCl). byjus.com

Table 1: Mechanistic Steps of Friedel-Crafts Acylation with this compound

StepDescriptionReactantsIntermediate/Product
1 Formation of the electrophileThis compound, Aluminum chloride (AlCl₃)(3-Methylphenoxy)acetylium ion, AlCl₄⁻
2 Electrophilic attack on benzene(3-Methylphenoxy)acetylium ion, BenzeneResonance-stabilized carbocation (Sigma complex)
3 Deprotonation and catalyst regenerationSigma complex, AlCl₄⁻1-(3-Methylphenoxy)-2-phenylethanone, Benzene, AlCl₃, HCl

Scope with Aromatic Systems

The scope of the Friedel-Crafts acylation using this compound is largely dictated by the nature of the aromatic substrate. The reaction is most efficient with aromatic rings that are electron-rich, or "activated".

Activated Rings: Aromatic compounds bearing electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups, are highly reactive towards Friedel-Crafts acylation. These substituents increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the acylium ion. The methyl group of toluene, for example, directs acylation primarily to the para (4-) position due to steric hindrance at the ortho (2-) position. chemguide.co.uk

Deactivated Rings: Conversely, aromatic rings with electron-withdrawing groups (EWGs), such as nitro (-NO₂), trifluoromethyl (-CF₃), or sulfonyl (-SO₃H) groups, are "deactivated". masterorganicchemistry.com These groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards the electrophile. Friedel-Crafts acylation reactions often fail with strongly deactivated aromatic rings. tutorchase.commasterorganicchemistry.com

Halobenzenes: Halogens are deactivating yet ortho-, para-directing. The reaction with substrates like chlorobenzene (B131634) is possible but typically requires harsher conditions than with activated rings. masterorganicchemistry.com

Limitations: The reaction is generally not feasible with aromatic amines (e.g., aniline) because the lone pair of electrons on the nitrogen atom coordinates strongly with the Lewis acid catalyst. This forms a highly deactivating complex on the ring, which inhibits the electrophilic substitution. libretexts.org A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, contains a deactivating acyl group, which prevents further acylation reactions on the same ring. libretexts.orglibretexts.org

Table 2: Expected Products from the Friedel-Crafts Acylation of this compound with Various Aromatic Substrates

Aromatic SubstrateSubstituentSubstituent EffectExpected Major Product(s)
Benzene -HNeutral1-(3-Methylphenoxy)-2-phenylethanone
Toluene -CH₃Activating, ortho-, para-directing1-(3-Methylphenoxy)-2-(4-methylphenyl)ethanone
Anisole -OCH₃Strongly Activating, ortho-, para-directing1-(3-Methylphenoxy)-2-(4-methoxyphenyl)ethanone
Chlorobenzene -ClDeactivating, ortho-, para-directing1-(3-Methylphenoxy)-2-(4-chlorophenyl)ethanone
Nitrobenzene -NO₂Strongly Deactivating, meta-directingReaction generally does not occur or gives very low yield

Formation of Acylium Ions and Their Role in Electrophilic Attack

The central reactive species in the Friedel-Crafts acylation is the acylium ion. nih.gov Its formation and inherent reactivity are pivotal to the entire process.

The generation of the (3-methylphenoxy)acetylium ion begins with the reaction between this compound and a Lewis acid catalyst like AlCl₃. byjus.com The Lewis acid accepts a lone pair of electrons from the chlorine atom, forming a complex. sigmaaldrich.comtutorchase.com This complex is unstable and readily dissociates, with the chlorine atom leaving with the Lewis acid as AlCl₄⁻. This heterolytic cleavage of the carbon-chlorine bond results in the formation of the (3-methylphenoxy)acetylium ion. sigmaaldrich.commasterorganicchemistry.com

The resulting acylium ion is not a simple carbocation. It is significantly stabilized by resonance. libretexts.orgyoutube.com The positive charge on the carbonyl carbon can be delocalized onto the adjacent oxygen atom, which bears lone pairs of electrons. sigmaaldrich.com This creates a resonance structure where the carbon and oxygen atoms are linked by a triple bond, and the positive charge resides on the more electronegative oxygen atom. This resonance stabilization makes acylium ions relatively stable compared to carbocations, preventing rearrangements that are often observed in Friedel-Crafts alkylations. libretexts.org

Despite this relative stability, the acylium ion is a potent electrophile. nih.gov The carbonyl carbon atom bears a significant partial positive charge, making it highly susceptible to attack by a nucleophile. iitk.ac.in In the context of Friedel-Crafts acylation, the electron-rich aromatic ring serves as the nucleophile. youtube.com The electrophilic attack of the (3-methylphenoxy)acetylium ion on the aromatic ring is the key carbon-carbon bond-forming step of the reaction, leading to the formation of the arenium ion intermediate and, ultimately, the acylated aromatic product. tutorchase.combyjus.com

Advanced Synthetic Applications and Derivatization Strategies

Esterification Reactions for Complex Ester Synthesis

Esterification, the formation of an ester, is a fundamental transformation in organic chemistry. (3-Methylphenoxy)acetyl chloride is a valuable reagent for this purpose, reacting with both alcohols and phenols to produce a diverse range of esters.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols, a process known as alcoholysis, is typically a vigorous and exothermic reaction that proceeds readily at room temperature. libretexts.orgchemguide.co.uk The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the alcohol's hydroxyl group, resulting in the formation of the corresponding ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk The general mechanism is a nucleophilic addition-elimination pathway. libretexts.orgchemguide.co.uk

For instance, the reaction with ethanol (B145695) would yield ethyl (3-methylphenoxy)acetate. The reaction is generally applicable to a wide variety of primary and secondary alcohols. researchgate.net Tertiary alcohols may react differently, potentially undergoing elimination reactions.

The general equation for the reaction is:

Reaction of this compound with an alcohol

Reaction with Phenols (Phenolysis)

Similar to alcohols, this compound reacts with phenols to form phenyl esters. This reaction, termed phenolysis, also proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uklibretexts.org However, the reaction with phenols is generally less vigorous than with alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. chemguide.co.uklibretexts.org

The reaction of this compound with phenol (B47542), for example, would produce phenyl (3-methylphenoxy)acetate. To facilitate the reaction, especially with less reactive acyl chlorides, the phenol can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org

The general equation for the reaction is:

Reaction of this compound with a phenol

Catalytic Approaches and Reaction Conditions for Ester Formation

While the reactions of this compound with alcohols and phenols can proceed without a catalyst, certain conditions and catalysts can enhance the reaction rate and yield.

For less reactive substrates, a base such as pyridine (B92270) is often added to the reaction mixture. pearson.com The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. pearson.com

In some cases, particularly for esterification of carboxylic acids (from which the acyl chloride is derived), various catalysts are employed. These include acid catalysts like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk For more specialized applications, catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) can be highly effective, even in very small amounts. organic-chemistry.org Other methods involve the use of reagents like thionyl chloride (SOCl₂) in a two-step process where the acyl chloride is formed in situ and then reacted with the alcohol. commonorganicchemistry.com

The choice of solvent can also influence the reaction. While some reactions can be carried out under solvent-free conditions, others may utilize inert solvents like dichloromethane (B109758) or acetonitrile (B52724). researchgate.netnih.gov Heating the reaction mixture can also increase the rate of reaction, especially for slower reactions like those with phenols or when using less reactive acid anhydrides as an alternative to acyl chlorides. chemguide.co.ukchemguide.co.uk

Amidation Reactions for Primary, Secondary, and Tertiary Amide Scaffolds

Amidation, the formation of an amide, is another key transformation where this compound proves to be a valuable reagent. It readily reacts with ammonia (B1221849) and primary amines to form primary and secondary amides, respectively.

Reaction with Ammonia

This compound reacts vigorously with a concentrated aqueous solution of ammonia to produce (3-methylphenoxy)acetamide, a primary amide. chemguide.co.uklibretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen atom of the ammonia molecule acts as the nucleophile. chemguide.co.uklibretexts.org

The initial reaction forms the amide and hydrogen chloride. libretexts.org However, since ammonia is a base, it will react with the hydrogen chloride byproduct to form ammonium (B1175870) chloride. chemguide.co.uklibretexts.orgchemguide.co.uk Therefore, two equivalents of ammonia are required for the reaction to go to completion: one to act as the nucleophile and the second to neutralize the liberated HCl. chemguide.co.uklibretexts.org

Reaction of this compound with ammonia

The reaction is typically rapid and exothermic, often producing a white solid mixture of the amide and ammonium chloride. chemguide.co.uklibretexts.org

Reaction with Primary Amines

The reaction of this compound with primary amines is analogous to its reaction with ammonia and yields N-substituted amides, which are secondary amides. chemguide.co.ukchemguide.co.uk The nitrogen atom of the primary amine attacks the carbonyl carbon of the acyl chloride in a nucleophilic addition-elimination reaction. chemguide.co.uklibretexts.org

For example, the reaction with methylamine (B109427) (CH₃NH₂) would produce N-methyl-(3-methylphenoxy)acetamide. chemguide.co.uk Similar to the reaction with ammonia, an excess of the primary amine is typically used to neutralize the hydrogen chloride that is formed. chemguide.co.uk

The general equation for the reaction is:

Reaction of this compound with a primary amine

This reaction is a reliable method for forming amide bonds and is widely used in the synthesis of a variety of organic compounds. libretexts.org

Anhydride (B1165640) Formation

This compound can be converted into carboxylic acid anhydrides, which are themselves useful acylating agents.

The reaction of this compound with a carboxylate salt, such as the sodium salt of a carboxylic acid, is a standard method for preparing acid anhydrides. This nucleophilic acyl substitution reaction involves the carboxylate anion acting as the nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride leaving group.

To synthesize the symmetric anhydride, (3-methylphenoxy)acetic anhydride, this compound would be reacted with sodium (3-methylphenoxy)acetate. To prepare a mixed anhydride, a different carboxylate salt, such as sodium acetate (B1210297), would be used. wikipedia.org

General Reaction: this compound + R-COONa → (3-Methylphenoxy)acetic R-carboxylic anhydride + NaCl

Acyl chlorides are among the most reactive of the carboxylic acid derivatives, placing them at the top of the reactivity ladder. This high reactivity allows for their facile conversion into other, less reactive carboxylic acid derivatives such as esters and amides in a single step. youtube.com

Conversion to Esters: Reaction of this compound with an alcohol (R'-OH), often in the presence of a base like pyridine to scavenge the HCl produced, yields the corresponding ester. libretexts.org

Conversion to Amides: As detailed in section 4.2.3, reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively. khanacademy.org

These interconversions are fundamental in multi-step organic synthesis, allowing access to a wide range of compounds from a single, highly reactive starting material. youtube.com

Reduction Chemistry of the Acyl Chloride Moiety

The carbonyl group of the acyl chloride is susceptible to reduction by various hydride reagents. The choice of reagent and reaction conditions determines the extent of reduction.

While powerful reducing agents like lithium aluminum hydride would reduce the acyl chloride all the way to a primary alcohol, specific methods have been developed to stop the reduction at the aldehyde stage.

Rosenmund Reduction: This is a classic method for the selective reduction of an acyl chloride to an aldehyde. wikipedia.orgorganicreactions.org The reaction involves the catalytic hydrogenation of this compound using hydrogen gas over a poisoned catalyst. alfa-chemistry.combyjus.com The most common catalyst is palladium on barium sulfate (B86663) (Pd/BaSO₄), which is intentionally "poisoned" with a substance like sulfur or quinoline. wikipedia.orgquora.com This deactivation of the catalyst is crucial to prevent the over-reduction of the initially formed aldehyde, (3-methylphenoxy)acetaldehyde, to the corresponding alcohol. wikipedia.orgbyjus.com

Reduction with Hindered Hydride Reagents: Alternatively, sterically hindered and less reactive hydride reagents can achieve this selective transformation. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for reducing acyl chlorides and esters to aldehydes. masterorganicchemistry.comlibretexts.org To prevent over-reduction, the reaction with this compound must be carried out with exactly one equivalent of DIBAL-H at very low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath). libretexts.orgquora.comreddit.com At this low temperature, a stable tetrahedral intermediate is formed, which only collapses to the aldehyde upon aqueous workup. masterorganicchemistry.comreddit.com

Table 2: Reagents for Selective Reduction of this compound

Reagent/Reaction NameKey ConditionsProduct
Rosenmund ReductionH₂, Pd/BaSO₄, catalyst poison (e.g., quinoline)(3-Methylphenoxy)acetaldehyde
DIBAL-H1 equivalent, Toluene, -78 °C, then H₂O workup(3-Methylphenoxy)acetaldehyde

Complete Reduction to Primary Alcohols

The reduction of acyl chlorides, such as this compound, to primary alcohols is a fundamental transformation in organic synthesis. This conversion can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemistrysteps.comlibretexts.org In these reactions, an aldehyde is formed as an intermediate. To ensure the reaction proceeds to the primary alcohol, an excess of the reducing agent is typically employed. chemistrysteps.com

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield an aldehyde. The aldehyde then undergoes a second hydride addition to form an alkoxide intermediate, which upon acidic workup, is protonated to give the final primary alcohol. libretexts.org While both LiAlH₄ and NaBH₄ can reduce aldehydes and ketones, LiAlH₄ is necessary for the reduction of more stable carboxylic acid derivatives like esters. libretexts.org For acyl chlorides, both reagents are generally effective. chemistrysteps.com

Table 1: Reduction of this compound to 2-(m-tolyloxy)ethan-1-ol

ReactantReagentProduct
This compound1. LiAlH₄ or NaBH₄2. H₃O⁺2-(m-tolyloxy)ethan-1-ol
this compound structure2-(m-tolyloxy)ethan-1-ol structure

Note: The images are representative structures and are for illustrative purposes.

Utilization in the Synthesis of Heterocyclic and Complex Molecular Structures

The reactivity of this compound makes it a valuable building block for the synthesis of more elaborate molecules, including heterocyclic systems and advanced synthetic intermediates.

This compound can serve as a key starting material in the synthesis of thiazolidinone derivatives. Thiazolidinones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the reaction of this compound with a suitable amine to form an amide intermediate. This amide can then undergo cyclization with a sulfur-containing reagent, such as thioglycolic acid, to construct the thiazolidinone ring. The (3-methylphenoxy)acetyl moiety provides a scaffold upon which further chemical modifications can be made to explore structure-activity relationships.

Beyond the synthesis of specific heterocyclic systems, this compound is integrated into longer, multi-step synthetic sequences to produce advanced molecular intermediates. Its ability to introduce the (3-methylphenoxy)acetyl group allows for the construction of complex target molecules with specific functionalities. For instance, the ketone or alcohol products derived from its reactions with organometallic reagents or through reduction can be further elaborated. These intermediates may possess desirable electronic or steric properties conferred by the m-cresol-derived portion of the molecule, making them valuable in the synthesis of agrochemicals, pharmaceuticals, and materials science applications. The versatility of the acyl chloride functional group allows it to be a linchpin in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together.

Derivatization for Analytical and Characterization Purposes (e.g., GC-MS)

This compound is a reactive acyl chloride. For analytical purposes, it is typically hydrolyzed to its corresponding carboxylic acid, 2-methyl-4-chlorophenoxyacetic acid (MCPA), which is a polar and non-volatile compound. Direct analysis of MCPA by gas chromatography-mass spectrometry (GC-MS) is challenging due to these properties. Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile ester. This enhances its chromatographic performance and allows for sensitive detection. jfda-online.com Common derivatization strategies include alkylation (e.g., methylation) and acylation (e.g., pentafluorobenzylation).

The primary goal of derivatization in this context is to replace the active hydrogen in the carboxylic acid group with a non-polar group, thereby increasing the compound's volatility and thermal stability for GC analysis. youtube.com The choice of derivatization reagent depends on factors such as the desired sensitivity, the complexity of the sample matrix, and the specific capabilities of the mass spectrometer.

Detailed research has focused on optimizing derivatization for phenoxy acid herbicides like MCPA. researchgate.netresearchgate.net These methods are crucial for monitoring residues in environmental samples. sdstate.edu The resulting derivatives are amenable to separation on standard GC columns and provide characteristic mass spectra for identification and quantification.

Two of the most prevalent derivatization techniques for MCPA are methylation and pentafluorobenzylation. researchgate.netepa.gov Silylation is another common technique for derivatizing acidic compounds, though less specifically documented for MCPA in comparison. youtube.com

The following table summarizes common derivatization strategies for the analysis of MCPA, the parent acid of this compound.

Derivatization StrategyReagentTypical Reaction ConditionsDerivative FormedReference
Methylation Diazomethane (B1218177)Room TemperatureMethyl (4-chloro-2-methylphenoxy)acetate sdstate.edu
H₂SO₄ in Methanol (B129727)80°C for 30 minutesMethyl (4-chloro-2-methylphenoxy)acetate researchgate.net
Pentafluorobenzylation Pentafluorobenzyl bromide (PFBB)Not specified in detail for MCPA, but generally involves a base and heating.Pentafluorobenzyl (4-chloro-2-methylphenoxy)acetate epa.govnih.gov
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)37°C for 30 minutes (general protocol)Trimethylsilyl (B98337) (4-chloro-2-methylphenoxy)acetate youtube.com

Detailed Research Findings

Research into the derivatization of MCPA for GC-MS analysis has yielded various effective protocols. Methylation is a widely used method. For instance, a study on the simultaneous determination of thirteen herbicides in plants utilized diazomethane for the methylation of acidic herbicides, including MCPA. sdstate.edu This approach is effective but requires caution due to the toxic and explosive nature of diazomethane. An alternative methylation procedure involves heating the sample with 10% H₂SO₄ in methanol at 80°C for 30 minutes to form the corresponding methyl ester. researchgate.net The resulting methyl (4-chloro-2-methylphenoxy)acetate can then be analyzed by GC-MS.

Pentafluorobenzylation is another robust derivatization technique that significantly enhances the sensitivity of detection, particularly with an electron capture detector (ECD) or when using negative chemical ionization (NCI) in mass spectrometry. nih.govnih.gov The reaction with pentafluorobenzyl bromide (PFBB) converts the carboxylic acid to its pentafluorobenzyl ester. nih.gov This derivative is highly electrophilic, making it ideal for sensitive detection methods. EPA Method 8151A outlines procedures for chlorinated herbicides using either methylation or pentafluorobenzylation, highlighting the importance of these techniques in regulatory analysis. epa.gov

While less specific data is available for the silylation of MCPA, it remains a common and effective general derivatization technique for compounds with active hydrogens, such as carboxylic acids. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic proton with a trimethylsilyl (TMS) group, increasing volatility for GC analysis. youtube.com

The following table presents data on the GC-MS analysis of derivatized MCPA.

DerivativeGC ColumnKey Mass Fragments (m/z)Detection Limit (LOD)Reference
Methyl (4-chloro-2-methylphenoxy)acetateNot specified141, 155, 214Not specified researchgate.net
Pentafluorobenzyl (4-chloro-2-methylphenoxy)acetateNot specifiedNot specified0.13–0.25 µg/mL (for phenoxy acid herbicides by full-scan GC-MS) science.gov

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (3-Methylphenoxy)acetyl chloride, providing insights into the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR Techniques

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetyl group, and the methyl protons on the phenyl ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the acetyl chloride moiety and the electronic effects of the methyl group on the aromatic ring.

Expected ¹H NMR Data for this compound:

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons 6.8 - 7.3 Multiplet
-O-CH₂- ~4.8 Singlet

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Carbon (¹³C) NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the acetyl chloride group is particularly characteristic and appears at a downfield chemical shift.

Expected ¹³C NMR Data for this compound:

Carbon Atom Expected Chemical Shift (ppm)
C=O (Carbonyl) 168 - 172
Aromatic C-O 155 - 158
Aromatic C (unsubstituted) 115 - 130
Aromatic C-CH₃ 139 - 142
-O-CH₂- 65 - 70

Note: These are approximate ranges and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching of the acyl chloride group. This band typically appears at a high frequency due to the electron-withdrawing effect of the chlorine atom. Other characteristic absorptions include C-O stretching of the ether linkage and C-H stretching of the aromatic and methyl groups.

Characteristic IR Absorption Bands for this compound:

Functional Group Absorption Range (cm⁻¹)
C=O Stretch (Acyl Chloride) 1785 - 1815
C-O-C Stretch (Aromatic Ether) 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (184.62 g/mol ). The fragmentation pattern provides a fingerprint of the molecule, with characteristic fragments arising from the cleavage of specific bonds.

Expected Key Fragments in the Mass Spectrum of this compound:

m/z Fragment Ion
184/186 [M]⁺ (Molecular ion, showing isotopic pattern for Cl)
149 [M - Cl]⁺
107 [C₇H₇O]⁺ (from cleavage of the acetyl group)

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity. Due to its reactive nature, care must be taken during chromatographic analysis.

Gas chromatography (GC) is a common method for the analysis of volatile compounds like this compound. However, due to its reactivity towards active sites in the GC system, derivatization is often employed. A typical approach involves converting the acyl chloride to a more stable ester by reaction with an alcohol (e.g., methanol) prior to injection. The resulting methyl (3-methylphenoxy)acetate can then be readily analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for enhanced identification.

High-performance liquid chromatography (HPLC) can also be used for the analysis of this compound. Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a common setup. A UV detector is typically used for detection, leveraging the UV absorbance of the aromatic ring.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct GC analysis of highly reactive substances like this compound is challenging due to potential degradation on the column. oup.comoup.com To overcome this, research methodologies typically involve a derivatization step where the acetyl chloride is converted into a more stable and less reactive analogue, such as an ester or an amide, prior to injection into the GC system. americanpharmaceuticalreview.comnih.gov

This derivatization strategy not only enhances the thermal stability of the analyte but also improves its chromatographic properties. americanpharmaceuticalreview.com For instance, reacting the acyl chloride with an alcohol like methanol or 2-butanol (B46777) rapidly and quantitatively yields the corresponding methyl or butyl ester. chromforum.orgjapsonline.com Similarly, reaction with an amine, such as diethylamine, produces a stable amide derivative. nih.gov These derivatives can then be readily separated and quantified using standard GC methods, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. japsonline.comresearchgate.net

Research findings indicate that the choice of derivatizing agent and GC conditions are critical for achieving reliable results. For example, a study on the analysis of chloroacetyl chloride, another reactive acyl chloride, detailed a method involving conversion to methyl 2-chloroacetate using methanol. japsonline.com This approach allowed for precise quantification with good peak shape and sensitivity. japsonline.com The selection of the GC column is also vital; columns with stationary phases like 5%-phenyl-methyl polysiloxane (e.g., DB-5) or polyethylene (B3416737) glycol (e.g., DB-wax) are commonly employed for these types of analyses. chromforum.orgjapsonline.com

Table 1: Exemplary GC Derivatization Methods for Acyl Chloride Analysis This table is a composite of methods used for analogous reactive acyl chlorides, illustrating the general approach that would be applied to this compound.

Analyte Class Derivatizing Agent Derivative Formed Column Type Detector Reference
Carboxylic Acid Chlorides Diethylamine Diethylamide Not Specified Not Specified nih.gov
Acetyl Chloride Methanol Methyl Acetate (B1210297) DB-wax FID chromforum.org
Chloroacetyl Chloride Methanol Methyl 2-chloroacetate DB-5 FID japsonline.com

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For phenoxyacetic acid derivatives, which include the parent acid of this compound, reversed-phase HPLC (RP-HPLC) is a very common analytical method. mdpi.com

Unlike GC, HPLC can often analyze the less volatile and more polar parent carboxylic acids without derivatization. mdpi.com However, for the highly reactive this compound, direct analysis can be problematic. Therefore, similar to GC, a derivatization strategy is frequently employed. americanpharmaceuticalreview.com This involves converting the acyl chloride into a stable derivative that is amenable to RP-HPLC analysis. A significant advantage of this approach is the ability to introduce a chromophore into the molecule if it lacks strong UV absorbance, thereby enhancing detection sensitivity. americanpharmaceuticalreview.com A study detailed a method for acyl chlorides using nitrophenylhydrazine (B1144169) as a derivatizing agent, which creates a product with strong absorption in the UV-visible region, allowing for sensitive detection by an HPLC-DAD (Diode Array Detector) system and avoiding matrix interference. google.com

Typical RP-HPLC methods for the parent acid, 3-methylphenoxyacetic acid, and related compounds utilize C18 or other specialized reverse-phase columns. mdpi.comsielc.com The mobile phase commonly consists of a mixture of acetonitrile and water, with an acid modifier like formic acid or phosphoric acid to ensure good peak shape and control the ionization state of the analyte. mdpi.comsielc.comnih.gov Detection is often achieved using UV or, for greater specificity and sensitivity, tandem mass spectrometry (MS/MS). nih.govresearchgate.net An ultra-high performance liquid chromatography (UHPLC) method coupled with MS/MS has been successfully developed for the analysis of various phenoxyacetic acid herbicides and their transformation products in water samples, demonstrating the power of this technique for trace-level analysis. nih.govresearchgate.net

Table 2: Typical HPLC Conditions for the Analysis of Phenoxyacetic Acid Derivatives This table summarizes conditions used for the parent acid and related compounds, which are applicable to the analysis of derivatized this compound.

Analyte Type Column Mobile Phase Detector Reference
Phenoxyacetic Acids C18 Water/Acetonitrile with 0.01% Formic Acid MS/MS nih.gov
Phenoxyacetic Acid Newcrom R1 Acetonitrile/Water with Phosphoric Acid UV/MS sielc.com
Phenoxyacetic Acid Derivatives C18 Water (pH 2-4)/Acetonitrile UV mdpi.com

X-ray Crystallography for Solid-State Structural Determination (of derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While obtaining a single crystal of a reactive compound like this compound is exceptionally difficult, this technique is invaluable for elucidating the structures of its stable derivatives, such as amides, esters, or the parent carboxylic acid, 3-methylphenoxyacetic acid. nih.gov

In academic research, the crystal structures of derivatives of phenoxyacetic acids have been determined to understand their molecular geometry and interactions. For example, the analysis of a complex pyrazoline-containing derivative of phenoxyacetic acid confirmed its structure and stereochemistry through NMR and LC-MS, with single-crystal X-ray analysis being the ultimate tool for such unambiguous structural assignment. mdpi.com Similarly, the crystal structure of an acetylated ester derivative of neuraminic acid was determined, showcasing how the technique confirms the conformation of the pyranoid ring and the stereochemistry of its substituents. nih.gov These examples highlight the power of X-ray crystallography to provide foundational structural data for molecules derived from reactive precursors.

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent forces that dictate crystal packing. |

Computational and Theoretical Investigations of 3 Methylphenoxy Acetyl Chloride Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3-Methylphenoxy)acetyl chloride, DFT studies would be invaluable in elucidating the mechanisms of its reactions, particularly nucleophilic acyl substitution, which is characteristic of acyl chlorides.

Modeling of Transition States and Intermediates in Nucleophilic Acyl Substitution

Nucleophilic acyl substitution reactions are fundamental to the chemistry of acyl chlorides. A typical reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the chloride leaving group. DFT calculations can model the geometries and energies of the reactants, transition states, and intermediates along this reaction pathway.

Future research could, for instance, calculate the energy barriers for the reaction of this compound with various nucleophiles. This would provide quantitative data on its reactivity. A hypothetical reaction coordinate diagram, as would be generated from such a study, is conceptually illustrated below.

Table 1: Hypothetical Energy Profile for Nucleophilic Acyl Substitution of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0This compound + Nucleophile
Transition State 1Value to be determinedFormation of the tetrahedral intermediate
Tetrahedral IntermediateValue to be determinedCovalent adduct of the nucleophile
Transition State 2Value to be determinedExpulsion of the chloride ion
ProductsValue to be determinedSubstituted product + Chloride ion

This table represents a conceptual framework for data that would be generated from DFT calculations.

Analysis of Electron Density Distribution and Polarization

The reactivity of the acyl chloride group is governed by the polarization of the carbonyl bond and the influence of the rest of the molecule on the carbonyl carbon's electrophilicity. DFT calculations can provide detailed information on the electron density distribution, allowing for the calculation of atomic charges and the visualization of molecular orbitals.

For this compound, such an analysis would reveal how the 3-methylphenoxy group influences the electron density at the reactive carbonyl center. The methyl group at the meta position is a weak electron-donating group, and its effect on the electron density and, consequently, the reactivity could be precisely quantified. This would involve analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the sites most susceptible to nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Dynamics

While DFT is excellent for modeling single-molecule reactions in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are crucial for understanding the role of explicit solvent molecules and the dynamic nature of reactions in solution.

For this compound, MD simulations could model its behavior in various organic solvents. This would provide insights into how solvent molecules arrange around the solute and how this solvent shell affects the accessibility of the carbonyl carbon to a nucleophile. Furthermore, MD simulations can be used to study the dynamics of the conformational changes of the phenoxy group and its influence on the reaction dynamics.

Quantum Chemical Calculations for Reactivity Predictions

Beyond DFT, other quantum chemical methods can be employed to predict the reactivity of this compound. Concepts derived from quantum chemistry, such as global and local reactivity descriptors, can provide a deeper understanding of its chemical behavior.

Table 2: Conceptual Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Significance for this compound
Hardness (η)Resistance to change in electron distributionWould provide a measure of its overall stability and reactivity.
Electrophilicity Index (ω)A measure of the electrophilic power of a moleculeWould quantify its susceptibility to nucleophilic attack.
Fukui FunctionsIndicate the sites within a molecule that are most susceptible to nucleophilic or electrophilic attackWould pinpoint the carbonyl carbon as the primary site for nucleophilic attack.

This table outlines key descriptors that could be calculated to predict reactivity.

These calculations would allow for a comparison of the reactivity of this compound with other related acyl chlorides, helping to build a comprehensive picture of structure-reactivity relationships.

In Silico Approaches for Molecular Interactions (e.g., ligand binding to enzymes, if applicable to derivatives)

The derivatives of this compound, such as amides and esters, may have biological activity. In silico techniques, such as molecular docking, are instrumental in predicting how these molecules might bind to biological targets like enzymes.

For example, if a derivative of this compound were to be investigated as a potential enzyme inhibitor, molecular docking simulations could predict its binding mode and affinity within the enzyme's active site. This would involve generating a 3D model of the ligand and docking it into the crystal structure of the target protein. The results could guide the synthesis of more potent and selective inhibitors. Such studies are crucial in the field of drug discovery and design.

Future Directions and Emerging Research Avenues for 3 Methylphenoxy Acetyl Chloride

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of acyl chlorides, including (3-Methylphenoxy)acetyl chloride, traditionally relies on stoichiometric chlorinating agents like thionyl chloride or oxalyl chloride, which produce corrosive and hazardous byproducts. libretexts.orgchemguide.co.uk Future research will prioritize the development of catalytic systems that offer greater efficiency, selectivity, and improved environmental performance.

One promising avenue is the exploration of novel activating agents. For instance, research has shown that 3,3-dichlorocyclopropenes in the presence of a tertiary amine base can catalytically convert carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org This approach, based on activation via an aromatic cation, could be adapted for the synthesis of this compound, potentially reducing the need for harsh reagents.

Furthermore, photocatalysis represents a frontier in catalyst development. Visible-light photocatalysts, such as Ruthenium(II) tris(bipyridine) chloride (Ru(bpy)₃Cl₂), have been successfully used to generate acyl chlorides from aldehydes. organic-chemistry.org Applying similar photocatalytic strategies to precursors of this compound could enable milder reaction conditions and unique reactivity. Another area of focus is the use of solid-supported catalysts, such as heteropolyacids, which can provide strong Brønsted acidity and are often recyclable, contributing to more sustainable processes. researchgate.net The development of catalysts, such as modified η-alumina, has also been shown to be effective for related processes like methyl chloride synthesis, suggesting that targeted catalyst design based on mechanistic understanding can lead to significant performance improvements. nih.gov

Research AvenuePotential Catalytic SystemExpected Benefits
Novel Activating Agents 3,3-Dichlorocyclopropenes / Amine BaseCatalytic turnover, mild conditions, reduced waste. organic-chemistry.org
Photocatalysis Ru(bpy)₃Cl₂ or other photosensitizersUse of visible light, energy efficiency, novel pathways. organic-chemistry.org
Solid Acid Catalysts Silica-supported heteropolyacidsRecyclability, ease of separation, high acidity. researchgate.net
Mechanism-Guided Design Modified metal oxides (e.g., η-alumina)Enhanced selectivity and yield based on mechanistic insight. nih.gov

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and use of chemicals like this compound. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A primary target for green innovation is the replacement of conventional chlorinating agents. Reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are effective but generate significant waste (e.g., POCl₃, SO₂, HCl) that complicates purification and poses environmental risks. chemguide.co.uk Future work will likely focus on catalytic or atom-economical chlorination methods.

Another key aspect is the reduction or elimination of traditional organic solvents. Research into solvent-free reaction conditions, such as performing acylations in a micro-channel reactor without any solvent, has shown promise for other acylation reactions. humanjournals.com Alternatively, the use of greener solvents like ionic liquids has been demonstrated for efficient N-, S-, and O-acetylation reactions, offering a recyclable medium. humanjournals.com Energy-efficient activation methods, including microwave irradiation and ultrasonication, are also being explored. researchgate.nethumanjournals.com For example, using a catalytic amount of zinc acetate (B1210297) under microwave irradiation has been reported as a green method for N-acetylation, avoiding the direct use of highly reactive acyl chlorides. humanjournals.com

Green Chemistry PrincipleSpecific ApproachPotential Advantage
Safer Reagents Develop catalytic chlorination cyclesAvoids stoichiometric and hazardous reagents like SOCl₂ or PCl₅. libretexts.orgchemguide.co.uk
Solvent Reduction Solvent-free synthesis; use of green solvents (e.g., ionic liquids)Reduced solvent waste, lower environmental impact, potential for easier purification. humanjournals.com
Energy Efficiency Microwave-assisted or ultrasound-assisted synthesisFaster reaction times, lower energy consumption compared to conventional heating. researchgate.nethumanjournals.com
Waste Prevention Use of recyclable solid catalysts (e.g., heteropolyacids)Minimizes catalyst waste and allows for continuous processing. researchgate.net

Exploration of Novel Reaction Pathways and Reactivity Patterns

While the classical reactivity of this compound involves nucleophilic addition-elimination at the carbonyl carbon, modern organic synthesis is constantly seeking to uncover new transformations. chemistrystudent.com Future research will likely explore novel reaction pathways that move beyond its traditional role as a simple acylating agent.

One area of exploration is the use of transition metal catalysis to engage the acyl chloride in new bond-forming reactions. For example, copper-catalyzed one-pot reactions involving acetyl chloride have been developed to construct complex heterocyclic structures like 3-methyl isocoumarins. rsc.org Applying similar methodologies to this compound could provide rapid access to novel scaffolds for medicinal chemistry or materials science.

Photochemistry also offers a gateway to new reactivity. The generation of reactive intermediates under photochemical conditions using visible light could unlock unprecedented reaction pathways. rsc.orgresearchgate.net While direct photolysis of an acyl chloride is less common, its interaction with photochemically generated species could lead to new synthetic applications. Furthermore, investigating its behavior under Vilsmeier-Haack conditions or in reactions with unique reagents like diazoalkanes could reveal different modes of cyclization or functionalization, as has been seen with related acetyl-thiophenes. rsc.orgresearchgate.net

Research DomainMethodologyPotential Outcome
Metal-Catalyzed Reactions Copper-catalyzed multi-component reactionsOne-pot synthesis of complex heterocycles. rsc.org
Photochemistry Visible-light mediated transformationsAccess to novel radical or carbene-based reaction pathways. rsc.org
Unconventional Reagents Reactions with Vilsmeier-Haack reagents or diazo compoundsDiscovery of new cyclization and functionalization patterns. researchgate.net
Tandem Reactions Tandem Wittig/oxa-Michael addition sequencesEfficient construction of new C-C and C-O bonds in a single operation. rsc.org

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of chemical synthesis into automated platforms, particularly using flow chemistry, is revolutionizing pharmaceutical and chemical manufacturing. This approach offers significant advantages in terms of safety, reproducibility, scalability, and speed. youtube.com The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow chemistry.

In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. youtube.com The synthesis of this compound from its corresponding carboxylic acid could be performed in one module, and the resulting stream of acyl chloride could be directly fed into a second module to react with a nucleophile (e.g., an amine or alcohol) without isolating the hazardous intermediate. uc.pt This "reaction telescoping" minimizes handling of the reactive acyl chloride, improving safety and efficiency. unimi.it

Flow chemistry also enables the use of conditions that are difficult to achieve in traditional batch reactors, such as superheating solvents safely to accelerate reaction rates. unimi.itnih.gov The development of robust flow processes for this compound would facilitate rapid library synthesis for drug discovery and enable on-demand production at various scales. youtube.com

TechnologyApplication to this compoundKey Advantages
Flow Chemistry Continuous synthesis and in-line reaction (telescoping). uc.ptunimi.itEnhanced safety (no isolation of intermediate), precise control, improved heat transfer. youtube.com
Automated Platforms High-throughput screening of reaction conditions and library synthesis.Rapid optimization, increased productivity, faster lead generation. youtube.com
In-line Purification Integration with scavenger resins or membrane separators.Reduced workup time, higher purity of final product, streamlined process. unimi.it
Process Intensification Use of superheated solvents in pressurized reactors.Significantly faster reaction rates and higher throughput. nih.gov

Advanced Materials Science Applications (via derived compounds)

The true potential of this compound in materials science lies in the properties of the compounds derived from it. By reacting it with various alcohols and amines, a diverse range of esters and amides can be synthesized. These derivatives, incorporating the 3-methylphenoxy moiety, can serve as monomers or functional building blocks for advanced materials.

A significant area of potential is in the development of novel polymers. Polyesters and polyamides synthesized from monomers derived from this compound could exhibit unique thermal, mechanical, or optical properties imparted by the substituted phenoxy group. The steric bulk and aromatic nature of this group could influence polymer chain packing, leading to materials with high thermal stability, specific solubility characteristics, or desirable refractive indices for optical applications.

Furthermore, the structural motif of this compound derivatives could be incorporated into liquid crystals. The synthesis of liquid crystal compositions is a known application for related acyl chlorides like acetyl chloride. researchgate.net The specific geometry and polarity of the 3-methylphenoxy group could be exploited to design new mesogens with tailored phase behavior. Other potential applications include the synthesis of specialty chemicals for proteomics research or as precursors for pharmacologically active molecules where the 3-methylphenoxy group is a key structural element. scbt.commdpi.com

Application AreaDerived Compound TypePotential Properties and Uses
Polymer Science Polyesters, PolyamidesHigh thermal stability, modified mechanical strength, specialty optical polymers.
Liquid Crystals Ester- or amide-based mesogensMaterials for display technologies and optical sensors. researchgate.net
Bio-organic Chemistry Acylated peptides and proteinsTools for proteomics research and chemical biology. scbt.com
Pharmaceutical Synthesis Complex molecular scaffoldsIntermediates for creating novel therapeutic agents. mdpi.com

Q & A

Q. Methodological Steps :

Friedel-Crafts Acylation :

  • React 3-methylphenol with acetyl chloride in dichloromethane.
  • Add AlCl₃ (1.2 eq) gradually at 0–5°C to control exothermicity.
  • Stir for 4–6 hours under nitrogen, then quench with ice-cold water.
  • Extract the product using organic solvents (e.g., ethyl acetate) and purify via vacuum distillation.
  • Yield : ~60–75% under optimized conditions .

Alternative Route :

  • Use 3-methylphenoxyacetic acid as a precursor.
  • Treat with thionyl chloride (SOCl₂) or oxalyl chloride in dry dichloromethane at reflux for 2–3 hours.
  • Remove excess reagent under reduced pressure to isolate the acyl chloride .

Q. Critical Parameters :

  • Moisture Control : Anhydrous solvents and inert atmosphere (N₂/Ar) are essential to avoid hydrolysis.
  • Catalyst Stoichiometry : Excess AlCl₃ can lead to side reactions (e.g., over-acylation).

What safety precautions are essential when handling this compound?

Basic Research Question
Due to its corrosive and moisture-sensitive nature, stringent safety protocols are required:

PPE Recommendations :

  • Respiratory : NIOSH-approved respirator for organic vapors (e.g., EN149-certified).
  • Gloves : Butyl rubber (0.3 mm thickness; breakthrough time >105 minutes).
  • Eye Protection : Chemical goggles + face shield.
  • Body : Flame-retardant lab coat and apron.

Q. Handling Protocols :

  • Work in a fume hood with secondary containment.
  • Avoid contact with water, alcohols, or bases to prevent violent reactions .
  • Store in airtight containers under inert gas (e.g., N₂) at room temperature.

Q. Emergency Measures :

  • Skin Contact : Rinse immediately with 5% sodium bicarbonate solution for 15 minutes.
  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?

Advanced Research Question
Yield optimization requires balancing catalyst activity, temperature, and substrate purity:

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.0–1.2 eqExcess causes side reactions
Temperature0–5°C (initial), then RTMinimizes decomposition
SolventDry CH₂Cl₂ or CCl₄Prevents hydrolysis
Reaction Time4–6 hoursEnsures completion

Q. Strategies :

  • Catalyst Alternatives : FeCl₃ or ZnCl₂ may reduce side reactions but lower activity.
  • Stepwise Addition : Add acetyl chloride dropwise to control exothermicity.
  • Purification : Use short-path distillation to isolate the product from unreacted phenol .

What analytical techniques are suitable for characterizing and quantifying impurities in this compound?

Advanced Research Question
Purity Assessment :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure and detect residual solvents (e.g., CH₂Cl₂) .
  • HPLC-MS : Reverse-phase C18 column with acetonitrile/water gradient (detection limit: 0.1% impurities) .
  • Karl Fischer Titration : Quantify moisture content (<0.05% recommended).

Q. Impurity Profiling :

  • UPLC-MS/MS : Pre-column derivatization with ethanolamine to detect hydrolyzed byproducts (e.g., 3-methylphenoxyacetic acid) .
  • GC-FID : Monitor volatile impurities (e.g., unreacted SOCl₂) using a DB-5MS column.

How does the presence of organic solvents affect the stability and reactivity of this compound in biological assays?

Advanced Research Question
Stability Challenges :

  • Hydrolysis : Even trace water in DMSO or DMF degrades the compound to carboxylic acid.
  • Solvent Choice : Use anhydrous THF or acetonitrile for kinetic studies.

Q. Biological Assay Design :

  • Solvent Concentration : Keep ≤1% (v/v) to avoid protein denaturation .
  • Control Experiments : Include solvent-only controls to rule out nonspecific effects.
  • Short Incubation Times : Limit exposure to <30 minutes to minimize degradation .

What strategies can mitigate conflicting data in cytotoxicity studies involving this compound derivatives?

Advanced Research Question
Common Contradictions :

  • Discrepancies in IC₅₀ values across cell lines due to hydrolysis variability or solvent effects.

Q. Resolution Methods :

Standardize Hydrolysis Controls : Pre-hydrolyze the compound and compare activity with intact samples.

Cell Culture Conditions : Use serum-free media to avoid esterase-mediated degradation.

Analytical Validation : Confirm compound integrity in assay buffers via LC-MS .

Dose-Response Repetition : Perform triplicate runs with internal standards (e.g., cisplatin) for normalization.

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Feasible Synthetic Routes

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Reactant of Route 1
(3-Methylphenoxy)acetyl chloride
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Reactant of Route 2
(3-Methylphenoxy)acetyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.